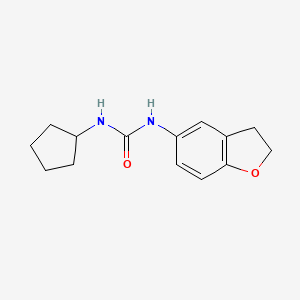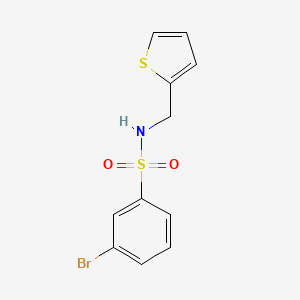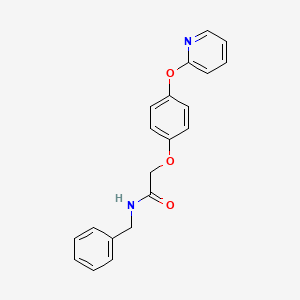
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as DMPT, is a synthetic compound that has been studied for its potential applications in scientific research. DMPT has been found to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
Mecanismo De Acción
The exact mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of the enzyme HIF-1α, which is involved in the regulation of oxygen levels in cells. By inhibiting HIF-1α, this compound may be able to prevent the growth and spread of cancer cells. This compound has also been found to activate the AMPK signaling pathway, which is involved in the regulation of cellular energy metabolism. By activating this pathway, this compound may be able to protect cells from damage and promote cell survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of the AMPK signaling pathway, and the prevention of neurodegeneration. This compound has also been found to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone for lab experiments is its ability to inhibit cancer cell growth, which makes it a promising candidate for cancer research. This compound also has neuroprotective effects, which may be useful in the study of neurodegenerative diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is the further study of its mechanism of action, which may help to identify new targets for drug development. Another direction is the development of new drugs based on the structure and properties of this compound, which may have improved efficacy and safety profiles. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Métodos De Síntesis
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of thioamide with α-bromoacetophenone, followed by the reaction with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential applications in several fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells, and may be useful in the development of new cancer treatments. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and properties.
Propiedades
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-16(21-13(2)18-12)17(20)19-10-8-15(9-11-19)14-6-4-3-5-7-14/h3-8H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYASOAGXHYAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)


![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
![N,1,3-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7498133.png)
